3,5-Dimethoxycinnamic acid
Overview
Description
3,5-Dimethoxycinnamic acid is a compound with the molecular formula C11H12O4 . It is also known by other names such as 3-(3,5-dimethoxyphenyl)acrylic acid and (E)-3-(3,5-dimethoxyphenyl)acrylic acid . The molecular weight of this compound is 208.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+
. This compound also has a Canonical SMILES representation: COC1=CC(=CC(=C1)C=CC(=O)O)OC
.
Scientific Research Applications
Hydrogen Bonding and Topochemistry : 3,5-Dinitrocinnamic acid, closely related to 3,5-dimethoxycinnamic acid, exhibits unique hydrogen bonding properties, impacting its crystal structure and symmetry. Additionally, its complex with 2,5-dimethoxycinnamic acid is photoreactive in solid-state, leading to cyclobutane dimer formation (Desiraju & Sharma, 1991).
Synthesis and Biological Evaluation : 3,5-Dimethoxyhomophthalic acid, derived from this compound, has been synthesized and evaluated for various biological activities. This includes the production of biologically active isocoumarins, highlighting its potential in medicinal chemistry (Ghulam, Nasim, & Fan, 2007).
Matrix Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) : Sinapinic acid, a derivative of this compound, is an efficient matrix in MALDI-MS. This study highlights the preference of carbohydrates to form complexes with Z-sinapinic acid compared to the E-isomer, impacting mass spectrometry applications (Schmidt De León et al., 2022).
Photomechanical Behavior : Another study discusses the crystal chemistry and photomechanical behavior of 3,4-dimethoxycinnamic acid, a close analogue of this compound. The research focuses on the correlation between yield in solid-state topochemical reactions and molecular motion, which is significant for understanding photomechanical properties (Mishra, Mukherjee, Ramamurty, & Desiraju, 2015).
Oxidative Stress-Induced Diseases and Aging : Sinapic acid, a variant of this compound, exhibits numerous beneficial biological activities, such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This makes it a potential therapeutic agent for oxidative stress-induced diseases and aging (Chen, 2015).
Antibacterial and Antifungal Activity : 4,6-Dimethoxyhomophthalic acid, synthesized from this compound, has been evaluated for antibacterial and antifungal activities, demonstrating its potential in creating new antimicrobial agents (Qadeer, Rama, Zareef, & Al-Masoudi, 2008).
Feeding Deterrents for Wildlife Management : Cinnamic acid derivatives, including this compound, have been used as feeding deterrents for wildlife management, particularly in deterring rock doves and protecting agricultural crops from slug damage (Crocker, Perry, Wilson, Bishop, & Scanlon, 1993; Watkins, Mosson, Gurney, Cowan, & Edwards, 1996).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that cinnamic acid derivatives, including 3,5-dimethoxycinnamic acid, have been studied for their antioxidant and hypolipidemic activities .
Mode of Action
It’s known that cinnamic acid derivatives can exhibit antioxidant and radical scavenging abilities . These compounds can inhibit lipid peroxidation, which is a key factor in the development of various degenerative diseases .
Biochemical Pathways
It’s known that cinnamic acid derivatives can affect the oxidative stress pathways . By acting as antioxidants, these compounds can neutralize reactive oxygen and nitrogen species (ROS and RNS), which contribute significantly to the pathological mechanisms of cardiovascular and nervous system diseases .
Result of Action
It’s known that cinnamic acid derivatives can have beneficial effects in ameliorating conditions related to oxidative stress and hyperlipidemia . For instance, they can decrease triglycerides and total cholesterol levels in the plasma of hyperlipidemic rats .
Action Environment
It’s known that the efficacy of cinnamic acid derivatives can be influenced by factors such as the presence of other compounds, ph, temperature, and light conditions .
Biochemical Analysis
Biochemical Properties
It is known that cinnamic acid derivatives, including 3,5-Dimethoxycinnamic acid, have antioxidant and radical scavenging abilities .
Cellular Effects
The cellular effects of this compound are not well-documented. Some cinnamic acid derivatives have been shown to have significant effects on cellular processes. For example, they can decrease triglycerides and total cholesterol in the plasma of hyperlipidemic rats .
Temporal Effects in Laboratory Settings
It has been observed that some cinnamic acid derivatives can inhibit bacterial quorum sensing systems at subinhibitory concentrations .
Metabolic Pathways
Cinnamic acid is a key intermediate in the biosynthesis of flavonoids, coumarins, and lignin in plants .
Properties
IUPAC Name |
(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRUFWCGBMYDJ-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601251999 | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20767-04-8, 16909-11-8 | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20767-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16909-11-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',5'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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